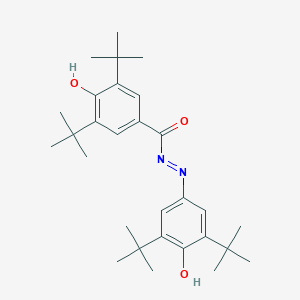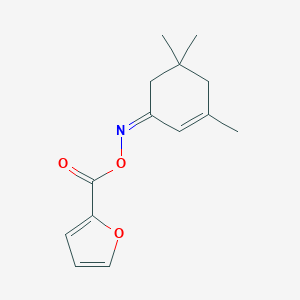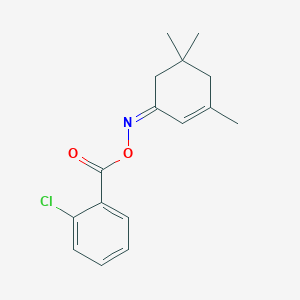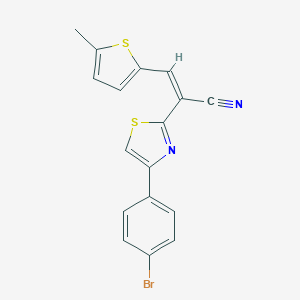![molecular formula C16H8Cl2N2OS B378678 (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B378678.png)
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group, a thiazole ring, a furan ring, and an acrylonitrile group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with furan-2-carbaldehyde and malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furan ring and acrylonitrile group contribute to the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(2,5-Dichlorophenyl)-thiazol-2-yl]-3-furan-2-yl-acrylonitrile
- 2-[4-(2,4-Dichlorophenyl)-thiazol-2-yl]-3-thiophen-2-yl-acrylonitrile
- 2-[4-(2,4-Dichlorophenyl)-thiazol-2-yl]-3-pyridin-2-yl-acrylonitrile
Uniqueness
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile is unique due to its combination of a dichlorophenyl group, a thiazole ring, a furan ring, and an acrylonitrile group. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C16H8Cl2N2OS |
|---|---|
Peso molecular |
347.2g/mol |
Nombre IUPAC |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-11-3-4-13(14(18)7-11)15-9-22-16(20-15)10(8-19)6-12-2-1-5-21-12/h1-7,9H/b10-6+ |
Clave InChI |
XAXJUOOEPRHAQL-UXBLZVDNSA-N |
SMILES |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
SMILES isomérico |
C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378595.png)

![2-[Acetyl(4-bromobenzyl)amino]benzoic acid](/img/structure/B378600.png)
![3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone](/img/structure/B378601.png)
![N'-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B378602.png)


![2-{[2-(4-Morpholinylcarbonyl)anilino]methyl}phenol](/img/structure/B378607.png)
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[(2-methoxyphenyl)imino]methyl]-](/img/structure/B378609.png)
![3-(5-methyl-2-thienyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378614.png)
![2-amino-4-(4-methoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B378616.png)

![N-{2-{2-nitro-4,5-dimethoxyphenyl}-1-[(2-methoxyanilino)carbonyl]vinyl}benzamide](/img/structure/B378618.png)

